molecular formula C16H12N2O4 B8687818 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(4-phenoxyphenyl)- CAS No. 219311-20-3

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(4-phenoxyphenyl)-

Cat. No. B8687818
M. Wt: 296.28 g/mol
InChI Key: NNRYJLARUIVRRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(4-phenoxyphenyl)- is a useful research compound. Its molecular formula is C16H12N2O4 and its molecular weight is 296.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(4-phenoxyphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(4-phenoxyphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

219311-20-3

Product Name

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(4-phenoxyphenyl)-

Molecular Formula

C16H12N2O4

Molecular Weight

296.28 g/mol

IUPAC Name

5-(4-phenoxyphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C16H12N2O4/c19-14-13(15(20)18-16(21)17-14)10-6-8-12(9-7-10)22-11-4-2-1-3-5-11/h1-9,13H,(H2,17,18,19,20,21)

InChI Key

NNRYJLARUIVRRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3C(=O)NC(=O)NC3=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A soultion of sodium ethoxide (0.27 g) in 3 ml of anhydrous ethanol is added with 0.657 g of ethyl (4′-phenoxyphenyl)acetate dissolved in 5 ml of ethanol, then with urea (0.18 g). The reaction mixture is refluxed for 2 hours 30 minutes, then it is cooled to room temperature and the suspended solid is filtered. The solid is redissolved in 8 ml of water and the solution is acidified with 1 N hydrochloric acid. The solid which separates is recovered by filtration to give 0.165 g of the product, m.p. >240° C.
Quantity
0.27 g
Type
reactant
Reaction Step One
Quantity
0.657 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0.18 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a NaOCH3 solution (prepared by allowing 0.23 g of Na metal to react with 7.2 mL dry CH3OH) was added dimethyl 2-(4-phenoxyphenyl)malonate (1.0 g, 3.33 mmol) followed by urea (0.4 g, 6.66 mmol). The resulting white reaction mixture was refluxed for 24 hours and then cooled to 0° C. and acidified with 3N HCl. The white solids were filtered and washed with water and dried to give 900 mg of crude product. This was further purified by trituration with EtOAc/hexanes (1:1) to afford 5-(4-phenoxyphenyl)pyrimidine-2,4,6-trione as a white powder (830 mg): 1H NMR (400 mHz, CDCl3) 3:2 keto/enol form δ 11.38 (2×NH keto form, s), 10.58 (2×NH enol form, s), 7.46-6.91(9H, m), 4.85 (H-5, s); HRMS Calcd for C16H12N2O4 296.0796; Found 296.0806.
Quantity
7.2 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.4 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of sodium ethoxide (0.27 g) in 3 ml of anhydrous ethanol is added with 0.657 g of ethyl (4'-phenoxyphenyl)acetate dissolved in 5 ml of ethanol, then with urea (0.18 g). The reaction mixture is refluxed for 2 hours 30 minutes, then it is cooled to room temperature and the suspended solid is filtered. The solid is redissolved in 8 ml of water and the solution is acidified with 1 N hydrochloric acid. The solid which separates is recovered by filtration to give 0. 165 g of the product, m.p. >240° C.
Quantity
0.27 g
Type
reactant
Reaction Step One
Quantity
0.657 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0.18 g
Type
reactant
Reaction Step Two
[Compound]
Name
product
Quantity
165 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four

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